molecular formula C15H18BrClN2O3S B2440133 5-bromo-2-chloro-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide CAS No. 2034558-98-8

5-bromo-2-chloro-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide

Cat. No.: B2440133
CAS No.: 2034558-98-8
M. Wt: 421.73
InChI Key: UKFCDWIHTSAQAN-UHFFFAOYSA-N
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Description

5-bromo-2-chloro-N-(8-(methylsulfonyl)-8-azabicyclo[321]octan-3-yl)benzamide is a complex organic compound that features a benzamide core substituted with bromine and chlorine atoms, along with a bicyclic azabicyclo[321]octane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-chloro-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the bromination and chlorination of a benzamide precursor. This can be achieved using bromine and chlorine reagents under controlled conditions.

    Introduction of the Azabicyclo[3.2.1]octane Moiety: The azabicyclo[3.2.1]octane structure is introduced through a series of cyclization reactions, often involving the use of protecting groups and specific catalysts to ensure the correct formation of the bicyclic structure.

    Methylsulfonyl Substitution:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated systems for precise addition of reagents.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the bromine and chlorine sites.

    Oxidation and Reduction: The methylsulfonyl group can be oxidized or reduced under specific conditions, leading to various derivatives.

    Cyclization Reactions: The azabicyclo[3.2.1]octane moiety can participate in cyclization reactions, forming different ring structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions include various substituted benzamides and azabicyclo derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The azabicyclo[3.2.1]octane moiety is particularly interesting for its ability to interact with biological targets.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-2-chlorobenzamide: Lacks the azabicyclo[3.2.1]octane moiety and methylsulfonyl group.

    2-chloro-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide: Similar structure but without the bromine atom.

    5-bromo-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide: Similar structure but without the chlorine atom.

Uniqueness

The uniqueness of 5-bromo-2-chloro-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide lies in its combination of substituents, which confer specific chemical and biological properties. The presence of both bromine and chlorine atoms, along with the azabicyclo[3.2.1]octane moiety, makes it a versatile compound for various applications.

Properties

IUPAC Name

5-bromo-2-chloro-N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrClN2O3S/c1-23(21,22)19-11-3-4-12(19)8-10(7-11)18-15(20)13-6-9(16)2-5-14(13)17/h2,5-6,10-12H,3-4,7-8H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKFCDWIHTSAQAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1C2CCC1CC(C2)NC(=O)C3=C(C=CC(=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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